3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine
Description
3-(4-Fluorophenyl)-6-methyl-2H-1,4-benzoxazine is a heterocyclic compound featuring a benzoxazine core substituted with a methyl group at position 6 and a 4-fluorophenyl moiety at position 2.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXBNOADBOUOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Reactant Stoichiometry and pH Control
Key studies demonstrate that the molar ratio of formaldehyde to amine critically influences the yield of the benzoxazine product. For fluorinated amines such as 4-fluoroaniline, a 2:1 ratio of formaldehyde to amine ensures complete conversion to the aminomethylol intermediate, minimizing side reactions. Acidic conditions (pH ≈ 1.2–2.5) are essential when using weakly basic amines, as protonation enhances the electrophilicity of the intermediate and accelerates cyclization. Neutral or alkaline conditions often lead to incomplete ring closure or polymerization, particularly with electron-deficient amines.
Solvent Selection and Temperature Optimization
Polar aprotic solvents like 1,4-dioxane and 2-methyltetrahydrofuran (2-MeTHF) are preferred for their ability to dissolve both phenolic and amine reactants while stabilizing reactive intermediates. Reactions conducted under reflux (60–100°C) achieve completion within 18–24 hours, as evidenced by LCMS monitoring. Lower temperatures (0–5°C) during the initial mixing phase prevent premature decomposition of formaldehyde and ensure controlled growth of the benzoxazine ring.
Stepwise Synthesis of 3-(4-Fluorophenyl)-6-Methyl-2H-1,3-Benzoxazine
Method A: Acid-Catalyzed Condensation
Reactants :
- Phenolic component: 2-methylphenol (o-cresol, 0.005 mol)
- Amine: 4-fluoroaniline (0.01 mol)
- Aldehyde: Aqueous formaldehyde (37%, 0.02 mol)
Procedure :
- Aminomethylol Formation : 4-fluoroaniline is dissolved in 1,4-dioxane and added dropwise to formaldehyde under ice-cooling. Stirring for 1 hour ensures complete formation of the aminomethylol intermediate.
- Phenolic Addition : o-Cresol in 1,4-dioxane is introduced, followed by hydrochloric acid to adjust the pH to 1.2–1.5.
- Cyclization : The mixture is heated to 80°C for 18 hours, during which the open-chain Mannich base undergoes intramolecular cyclization.
- Workup : The crude product is dissolved in chloroform, filtered to remove oligomers, and concentrated under reduced pressure (260 mmHg) at 50°C to prevent resinification.
Method B: Trifluoromethanesulfonic Acid (TfOH)-Catalyzed Protocol
Catalytic System :
- TfOH (0.2 equiv) and pre-formed aldimine (0.1 equiv) in 2-MeTHF.
Advantages : - Enhanced reaction rates (completion in 12 hours at room temperature).
- Tolerance for electron-withdrawing substituents on the amine.
Procedure :
- Aldimine Preparation : Benzaldehyde reacts with 4-fluoroaniline in the presence of molecular sieves to form the Schiff base.
- One-Pot Synthesis : o-Cresol, formaldehyde, and the aldimine are combined with TfOH in 2-MeTHF.
- Purification : The product is isolated via reversed-phase chromatography, achieving 78–82% purity.
Scale-Up : A 500 g-scale synthesis reported 83% yield using this method, highlighting its industrial viability.
Comparative Analysis of Synthetic Approaches
| Parameter | Method A (Acid-Catalyzed) | Method B (TfOH/Aldimine) |
|---|---|---|
| Reaction Time | 18–24 hours | 12–18 hours |
| Yield | 68–72% | 78–83% |
| Catalyst Cost | Low (HCl) | High (TfOH) |
| Scalability | Moderate | High |
| Byproduct Formation | 10–15% oligomers | <5% dimers |
Method B offers superior yields and shorter reaction times but requires stringent control over aldimine stoichiometry. Method A remains advantageous for small-scale laboratory synthesis due to its simplicity and lower catalyst cost.
Purification and Characterization
Recrystallization Techniques
Crude 3-(4-fluorophenyl)-6-methyl-2H-1,3-benzoxazine is purified via recrystallization from methanol or ethanol, achieving >95% purity. Slow cooling (0.5°C/min) prevents occlusions of unreacted o-cresol.
Spectroscopic Validation
- ¹H NMR (CDCl₃) : δ 6.85–7.25 (m, aromatic H), 4.15 (s, OCH₂N), 2.30 (s, CH₃).
- ¹³C NMR : 155.8 ppm (C-O), 138.1 ppm (C-F), 21.5 ppm (CH₃).
- FTIR : 1230 cm⁻¹ (C-O-C), 1510 cm⁻¹ (C-F).
Challenges and Mitigation Strategies
Side Reactions in Fluorinated Systems
Electron-withdrawing fluorine substituents slow the nucleophilic attack of the phenolic oxygen on the aminomethylol intermediate. This is mitigated by:
Resinification During Solvent Removal
Concentration under reduced pressure (260 mmHg) at temperatures below the resin’s softening point (≈90°C) prevents premature polymerization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzoxazine ring structure may also contribute to the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzoxazines
Substituent Effects on Physicochemical Properties
The substitution pattern on the benzoxazine core significantly influences molecular properties. Key analogues include:
Key Observations :
- Lipophilicity : Bromine increases logP, which may enhance membrane permeability but reduce aqueous solubility. Fluorine strikes a balance between lipophilicity and solubility.
- Conformational Flexibility : Bulky substituents (e.g., methoxy in ) disrupt planarity, whereas fluorine preserves near-planar geometry, favoring π-π interactions .
Comparison with Fluorophenyl-Containing Heterocycles
Chalcones (α,β-Unsaturated Ketones)
- Compound 2j ((E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): IC₅₀ = 4.703 μM .
- Compound 2p ((E)-1-(2-Hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one): IC₅₀ = 70.79 μM .
Structure-Activity Relationship (SAR) :
- Fluorine at the para position (ring B) in 2j enhances activity compared to methoxy-substituted 2p. This aligns with fluorine’s electron-withdrawing nature, which may stabilize charge-transfer interactions or improve binding affinity.
- In benzoxazines, the fluorophenyl group may similarly optimize bioactivity compared to methoxy or hydroxyl analogues.
Pyrazole Derivatives
- Dihedral Angles : Pyrazole-fluorophenyl dihedral angles range from 4.64° to 10.53° , indicating moderate planarity.
- Benzoxazine Conformation : The benzoxazine core’s rigidity may enforce a more planar fluorophenyl orientation, enhancing stacking interactions with biological targets compared to flexible pyrazoles.
Structural and Electronic Comparisons
Crystallographic Insights
- Isostructural Compounds : Fluorophenyl-thiazole derivatives in exhibit perpendicular fluorophenyl orientations in one molecule, suggesting conformational flexibility. In contrast, benzoxazines likely maintain planarity due to fused-ring constraints.
Pharmacokinetic Considerations
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to chlorine or bromine-substituted benzoxazines.
- Solubility : Fluorine’s balance of hydrophobicity and polarity could improve aqueous solubility compared to bulkier halogens.
Areas for Further Study :
- Direct measurement of IC₅₀ values for benzoxazines to validate SAR hypotheses.
- Computational studies (e.g., molecular docking) to elucidate fluorophenyl interactions with biological targets.
- Comparative pharmacokinetic profiling against structurally diverse fluorophenyl compounds.
Biological Activity
3-(4-Fluorophenyl)-6-methyl-2H-1,4-benzoxazine is a member of the benzoxazine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that combines a benzene ring with an oxazine moiety, potentially conferring various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A 4-fluorophenyl group which may enhance its biological activity.
- A methyl group at the 6-position that influences its reactivity and interactions with biological targets.
Anticancer Activity
Research indicates that benzoxazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Activity : Certain benzoxazines have been reported to inhibit key enzymes involved in cancer progression. For example, this compound has demonstrated potential in inhibiting the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms in cancer cells .
- Induction of Apoptosis : Compounds similar to this compound have been shown to activate caspase pathways leading to apoptosis in various cancer cell lines .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Benzoxazine derivative | 7.84 - 16.2 | PC-3, MDA-MB-231 |
Case Study : In a study evaluating the anticancer efficacy of benzoxazine derivatives, compounds were tested against several cancer cell lines including PC-3 (prostate cancer) and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Olaparib .
Antimicrobial Activity
The antimicrobial properties of benzoxazines are also noteworthy. Research has highlighted their effectiveness against various pathogens:
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
| Pathogen | Activity |
|---|---|
| E. coli | Significant inhibition |
| S. aureus | Moderate inhibition |
Research Findings : A study demonstrated that derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes such as PARP1 leads to impaired DNA repair in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at various phases, thereby inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in cancer cells treated with benzoxazines.
Q & A
Basic Question: What are the common synthetic routes for preparing 3-(4-fluorophenyl)-6-methyl-2H-1,4-benzoxazine, and how can polymerization conditions be optimized?
Answer:
The synthesis of benzoxazine derivatives typically involves Mannich condensation reactions using phenol derivatives, primary amines, and formaldehyde. For this compound, key methods include:
- Solvent-based synthesis : Utilizes polar aprotic solvents (e.g., dioxane) under reflux conditions .
- Solvent-free methods : Reduces environmental impact by eliminating volatile solvents, often requiring higher temperatures (150–200°C) .
- Catalyst-driven polymerization : Addition of acidic or basic catalysts (e.g., p-toluenesulfonic acid) lowers the ring-opening polymerization temperature (from ~220°C to 160–180°C) .
- Functional group modifications : Introducing electron-withdrawing groups (e.g., nitro) or hydrogen-bonding moieties (e.g., hydroxyl) enhances crosslinking efficiency .
Basic Question: What biological activities are associated with benzoxazine derivatives, and how are these properties experimentally validated?
Answer:
Benzoxazine derivatives exhibit:
- Antimicrobial activity : Tested via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .
- Anticancer potential : Evaluated through cell viability assays (e.g., MTT) on cancer cell lines, with mechanisms involving apoptosis induction or kinase inhibition .
- Enzyme inhibition : Screened using fluorogenic substrates or spectrophotometric assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .
Advanced Question: How can structural characterization techniques resolve ambiguities in the molecular conformation of this compound?
Answer:
- X-ray crystallography : Determines precise bond lengths and dihedral angles, resolving stereochemical ambiguities (e.g., chair vs. boat conformation in the oxazine ring) .
- NMR spectroscopy : NMR identifies electronic environments of fluorine substituents, while 2D - HSQC maps hydrogen bonding networks .
- FT-IR and Raman spectroscopy : Detect hydrogen-bonding interactions (e.g., O–H stretching at 3200–3500 cm) and confirm ring-opening polymerization .
Advanced Question: How can discrepancies between computational models and experimental thermal stability data be addressed in polybenzoxazine research?
Answer:
Discrepancies often arise from oversimplified force fields in simulations. To mitigate:
- Validate simulations : Compare Monte Carlo-predicted glass transition temperatures () with experimental DSC/DMA results. Adjust force fields to account for intermolecular hydrogen bonds .
- Hybrid modeling : Combine DFT calculations (for electronic interactions) with MD simulations (for bulk behavior) to improve agreement with TGA-derived degradation temperatures .
Advanced Question: What methodologies are employed to enhance the antibacterial efficacy of benzoxazine-based composites?
Answer:
- Blending with thermoplastics : Melt-blending benzoxazines with polypropylene improves processability while retaining antibacterial activity (e.g., 95% inhibition against E. coli via zone-of-inhibition assays) .
- Functional group incorporation : Adding quaternary ammonium or thiol groups enhances membrane disruption in bacteria, validated via live/dead staining and SEM imaging .
Advanced Question: How do hydroxyl groups influence the thermal and mechanical properties of polybenzoxazines, and what experimental approaches quantify these effects?
Answer:
- Hydrogen-bonding networks : Hydroxyl groups increase by 20–40°C, measured via DMA (tan δ peaks) and DSC .
- Char yield enhancement : TGA shows hydroxyl-rich polybenzoxazines achieve 50–60% residual mass at 800°C vs. 30–40% for non-hydroxylated analogs .
- Simulation-guided design : Monte Carlo models predict optimal hydroxyl positioning for maximizing crosslink density .
Advanced Question: What strategies are used to design benzoxazine hybrids with tailored properties for aerospace or electronics applications?
Answer:
- Copolymerization with cyanate esters : Improves thermal stability () and flame retardancy (UL-94 V0 rating) .
- Inorganic nanocomposites : Incorporating SiO or montmorillonite enhances mechanical strength (tensile modulus ↑ by 50%) and dielectric properties .
- Bio-based hybrids : Cardanol-derived benzoxazines offer flexibility and sustainability, characterized via rheology and life-cycle analysis .
Advanced Question: How can AI-driven approaches accelerate the discovery of novel benzoxazine formulations?
Answer:
- Generative AI models : Predict novel structures by training on databases of benzoxazine properties (e.g., thermal stability, solubility) .
- Machine learning (ML) optimization : Algorithms recommend synthesis parameters (e.g., catalyst concentration, temperature) to maximize yield or performance .
- High-throughput screening : AI analyzes spectral libraries (FT-IR, NMR) to identify optimal curing conditions .
Tables for Key Data Comparison
Table 1: Thermal Properties of Polybenzoxazine Derivatives
| Modification Type | (°C) | Char Yield (%) | Method | Reference |
|---|---|---|---|---|
| Hydroxyl-functionalized | 240–260 | 55–60 | DSC/TGA | |
| Cyanate ester hybrid | 310–330 | 65–70 | DMA/TGA | |
| SiO nanocomposite | 220–240 | 50–55 | Rheology/TGA |
Table 2: Biological Activity of Benzoxazine Derivatives
| Activity Type | Model System | Efficacy (%) | Assay Method | Reference |
|---|---|---|---|---|
| Antimicrobial | E. coli (Gram -) | 95 | Agar diffusion | |
| Anticancer | HeLa cells | 80 (IC) | MTT assay | |
| Enzyme inhibition | Acetylcholinesterase | 70 (IC) | Spectrophotometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
